![molecular formula C19H25N3O3 B10782884 MDMB-3en-BUTINACA](/img/no-structure.png)
MDMB-3en-BUTINACA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MDMB-3en-BUTINACA is a synthetic cannabinoid receptor agonist. It is structurally similar to other synthetic cannabinoids and has been identified as a designer drug. This compound is primarily used in research and forensic applications .
Vorbereitungsmethoden
The synthesis of MDMB-3en-BUTINACA involves the reaction of indazole-3-carboxylic acid with various reagents to form the desired product. The synthetic route typically includes the following steps:
Formation of the indazole core: This involves the cyclization of appropriate precursors under specific conditions.
Attachment of the butanoate group: This step involves the esterification of the indazole core with butanoic acid derivatives.
Final modifications: Additional chemical modifications are made to achieve the final structure of this compound.
Analyse Chemischer Reaktionen
MDMB-3en-BUTINACA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
MDMB-3en-BUTINACA is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to identify and quantify synthetic cannabinoids in biological samples.
Biology: It is used to study the effects of synthetic cannabinoids on biological systems, including their interactions with cannabinoid receptors.
Medicine: Research on this compound helps in understanding the pharmacological effects of synthetic cannabinoids, which can inform the development of therapeutic agents.
Industry: It is used in forensic toxicology to detect and analyze synthetic cannabinoids in various samples.
Wirkmechanismus
MDMB-3en-BUTINACA exerts its effects by binding to cannabinoid receptors in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes. The compound mimics the effects of natural cannabinoids by activating these receptors, leading to various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
MDMB-3en-BUTINACA is structurally similar to other synthetic cannabinoids such as:
- ADB-BUTINACA
- MDMB-5’Br-BUTINACA
- 4F-MDMB-BINACA
- MDMB-PINACA
These compounds share similar chemical structures and pharmacological effects. this compound is unique in its specific chemical modifications, which may result in different potency and effects .
Eigenschaften
Molekularformel |
C19H25N3O3 |
---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
methyl (2S)-2-[(1-but-3-enylindazole-3-carbonyl)amino]-3,3-dimethylbutanoate |
InChI |
InChI=1S/C19H25N3O3/c1-6-7-12-22-14-11-9-8-10-13(14)15(21-22)17(23)20-16(18(24)25-5)19(2,3)4/h6,8-11,16H,1,7,12H2,2-5H3,(H,20,23)/t16-/m1/s1 |
InChI-Schlüssel |
KMTRIILAGPIBSD-MRXNPFEDSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCC=C |
Kanonische SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.